molecular formula C6H12Cl2N2O B1334984 4-Methyl-1-piperazinecarbonyl chloride hydrochloride CAS No. 55112-42-0

4-Methyl-1-piperazinecarbonyl chloride hydrochloride

Cat. No.: B1334984
CAS No.: 55112-42-0
M. Wt: 199.08 g/mol
InChI Key: WICNYNXYKZNNSN-UHFFFAOYSA-N
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Description

4-Methyl-1-piperazinecarbonyl chloride hydrochloride (CAS: 55112-42-0) is a reactive acyl chloride derivative of piperazine, widely used in pharmaceutical synthesis. Its molecular formula is C₆H₁₁ClN₂O·HCl (molecular weight: 199.08), featuring a piperazine ring substituted with a methyl group and a carbonyl chloride moiety . This compound is critical in forming carboxamide bonds, particularly in prodrugs and cytotoxic agents, such as phenazine 5,10-dioxide analogs and the hypnotic drug Eszopiclone . It is commercially available as a certified reference material (≥95% purity) and is noted for its hygroscopic nature and stability challenges in polar solvents like CDCl₃ .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methyl-1-piperazinecarbonyl chloride hydrochloride can be synthesized from 1-methylpiperazine by reacting it with phosgene. The reaction typically occurs under controlled conditions to ensure safety and maximize yield .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions with stringent control over temperature, pressure, and reactant concentrations. The use of phosgene requires specialized equipment and safety protocols due to its toxic nature .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-piperazinecarbonyl chloride hydrochloride primarily undergoes substitution reactions. It can react with various nucleophiles to form different derivatives .

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted piperazine derivatives, which are valuable intermediates in pharmaceutical synthesis .

Scientific Research Applications

Pharmaceutical Synthesis

This compound serves as a crucial intermediate in the development of various pharmaceuticals. Its ability to form derivatives through substitution reactions makes it particularly useful in creating complex organic molecules.

Key Applications :

  • Antibiotics : Used in the synthesis of cephalosporins and other antibiotic compounds.
  • Central Nervous System Agents : Involved in the preparation of drugs targeting neurological disorders.

Agrochemicals

4-Methyl-1-piperazinecarbonyl chloride hydrochloride is also utilized in the synthesis of agrochemicals, including pesticides and herbicides, contributing to agricultural productivity.

Fine Chemicals

The compound is employed in the production of fine chemicals, which are essential for various industrial applications, including cosmetics and specialty chemicals.

Case Studies and Research Findings

StudyApplicationFindings
Patent EP0317484B1Antibiotic SynthesisDemonstrated effective acylation methods for producing stable piperazine derivatives with high yields (up to 87%) when used with amino acids .
Sigma-Aldrich ResearchCNS AgentsHighlighted its role in synthesizing compounds with potential therapeutic effects on neurological conditions .
Chemical Book AnalysisAgrochemical DevelopmentReported successful applications in synthesizing herbicides that enhance crop yield .

Safety Considerations

Due to its toxicological profile, handling this compound necessitates strict adherence to safety protocols:

  • Use personal protective equipment (PPE).
  • Ensure proper ventilation when working with this compound.
  • Follow regulatory guidelines for hazardous materials.

Mechanism of Action

The compound acts as an acylating agent, introducing the 4-methyl-1-piperazinecarbonyl group into other molecules. This modification can alter the biological activity of the target molecules, making it a valuable tool in drug development .

Comparison with Similar Compounds

Comparison with Structurally Similar Piperazine Derivatives

Functional Group Variations

Compound Name Molecular Formula Key Substituents Key Applications Stability Notes
4-Methyl-1-piperazinecarbonyl chloride hydrochloride C₆H₁₁ClN₂O·HCl Methyl, carbonyl chloride API synthesis (e.g., Eszopiclone), prodrugs Decomposes in CDCl₃; stable in THF/DMF
1-(4-Methoxyphenyl)piperazine hydrochloride C₁₁H₁₆N₂O·2HCl 4-Methoxyphenyl Serotonergic/dopaminergic research Stable in crystalline form
3-Methyl-1-(4-methylphenyl)piperazine dihydrochloride hydrate C₁₂H₁₈N₂·2HCl·H₂O 4-Methylphenyl, methyl Not specified (structural analog) Hydrated form enhances stability
4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride C₇H₉ClN₂O₃ Ethyl, dioxo groups Peptide coupling Higher solubility due to dioxo groups

Key Insights :

  • Reactivity : The carbonyl chloride group in 4-Methyl-1-piperazinecarbonyl chloride enables nucleophilic acyl substitution, making it superior for carboxamide formation compared to methoxy- or phenyl-substituted analogs .
  • Solubility : Compounds like 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride exhibit better solubility in organic solvents due to electron-withdrawing dioxo groups, whereas the methyl substituent in 4-Methyl-1-piperazinecarbonyl chloride limits polarity .

Biological Activity

4-Methyl-1-piperazinecarbonyl chloride hydrochloride, with the CAS number 55112-42-0, is an organic compound utilized primarily as a reagent in the synthesis of pharmaceuticals and other complex organic molecules. Its biological activity is of significant interest due to its potential applications in medicinal chemistry. This article will explore the biological activity of this compound, including its mechanisms of action, synthetic applications, and relevant case studies.

  • Molecular Formula : C₆H₁₂Cl₂N₂O
  • Molecular Weight : 199.08 g/mol
  • Appearance : White solid
  • Storage Conditions : Inert atmosphere at room temperature

The biological activity of this compound is largely derived from its role as an intermediate in the synthesis of various bioactive compounds. It primarily undergoes substitution reactions with nucleophiles such as amines, alcohols, and thiols, leading to the formation of diverse piperazine derivatives. These derivatives exhibit a range of biological activities, including anticancer and antimicrobial effects.

Key Mechanisms:

  • Substitution Reactions : The compound reacts with nucleophiles under mild to moderate conditions, producing various substituted piperazine derivatives.
  • Bioactive Derivatives : Many synthesized derivatives have shown promising biological activities, including cytotoxicity against cancer cell lines.

Anticancer Activity

Research has highlighted the potential cytotoxic effects of piperazine derivatives synthesized using this compound. For instance, studies have demonstrated that certain derivatives exhibit selective toxicity towards human acute myeloid leukemia (AML) cells (MOLM-13) while sparing normal cells.

CompoundEC50 (μM)Selectivity Ratio (AML/NRK)
Myxin<0.1100
Iodinin<0.550
Compound 7<0.275

Table 1: Cytotoxicity and selectivity of phenazine derivatives against MOLM-13 AML cells compared to normal renal cells (NRK) .

The anticancer mechanisms attributed to these compounds include:

  • DNA Intercalation : Some derivatives can intercalate into DNA, particularly in guanine-cytosine rich regions, affecting replication and transcription processes .
  • Reactive Oxygen Species (ROS) Generation : Certain compounds induce oxidative stress by generating hydroxyl radicals, leading to DNA damage and apoptosis in cancer cells .

Synthetic Applications

This compound serves as a key intermediate in the synthesis of various pharmaceuticals. One notable application is in the synthesis of eszopiclone, a medication used for treating insomnia.

Synthetic Route Example

The synthesis involves reacting 6-(5-chlorine-2-pyridinyl)-5-hydroxide-7-oxy-6,7-dihydrogen-5H-pyrrole[3,4-b]pyrazine with this compound to yield racemic zopiclone .

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of 4-methyl-1-piperazinecarbonyl chloride hydrochloride?

  • Methodological Answer : Synthesis optimization requires precise control of stoichiometry (e.g., molar ratios of 4-methylpiperazine and carbonyl chloride derivatives), reaction temperature (typically 0–5°C to minimize side reactions), and inert atmospheric conditions to prevent hydrolysis. Post-synthesis purification via recrystallization (using solvents like methanol or ethanol) or column chromatography is essential to achieve >95% purity. Characterization via melting point analysis, TLC, and HPLC ensures identity and purity thresholds .

Q. How can researchers validate the purity and structural identity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • HPLC : A C18 reverse-phase column with UV detection (λ = 210–254 nm) and a mobile phase of acetonitrile:water (70:30) resolves impurities. Peak area normalization quantifies purity .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) confirms the molecular ion peak at m/z 199.08 (M+H⁺) for the hydrochloride salt .
  • NMR : ¹H/¹³C NMR in deuterated DMSO or CDCl3 identifies characteristic peaks (e.g., piperazine ring protons at δ 2.4–3.1 ppm). Note: CDCl3 may cause decomposition; DMSO-d6 is preferred for stability .

Advanced Research Questions

Q. What reaction mechanisms govern the instability of this compound in nucleophilic environments?

  • Methodological Answer : The compound’s carbonyl chloride group is highly electrophilic, making it prone to hydrolysis or nucleophilic substitution. In aqueous or protic solvents (e.g., methanol), it rapidly forms 4-methylpiperazinecarboxylic acid. To mitigate this, reactions should be conducted under anhydrous conditions (e.g., THF or DMF) with bases like DABCO to scavenge HCl byproducts and stabilize intermediates .

Q. How can researchers address contradictory purity results between HPLC and NMR analyses?

  • Methodological Answer : Discrepancies often arise from residual solvents or hygroscopicity. For HPLC, ensure column equilibration and use internal standards (e.g., caffeine) to calibrate retention times. For NMR, lyophilize samples to remove water and repeat analyses in deuterated solvents with low proton exchange rates (e.g., DMSO-d6). Cross-validate with elemental analysis (C, H, N) to resolve ambiguities .

Q. What strategies improve the yield of piperazine-containing analogs synthesized from this compound?

  • Methodological Answer :

  • Stepwise Functionalization : React this compound with phenazine dioxide derivatives (e.g., 7,8-disubstituted phenazines) under mild conditions (room temperature, THF) to avoid decomposition. Use a 1.2:1 molar excess of the carbonyl chloride to drive the reaction to completion .
  • Protection-Deprotection : Temporarily protect reactive amines (e.g., with Boc groups) before coupling to prevent side reactions. Deprotect post-synthesis using TFA .

Q. How can degradation products of this compound be identified and quantified during long-term storage?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) coupled with LC-MS/MS detect hydrolyzed products (e.g., carboxylic acid derivatives). Quantify degradation using calibration curves of synthesized reference standards. Store the compound in desiccated, amber vials at −20°C to minimize moisture and light exposure .

Q. Advanced Methodological Challenges

Q. What are the limitations of using this compound in multi-step syntheses of bioactive molecules?

  • Methodological Answer : Its high reactivity limits compatibility with acid-sensitive functional groups (e.g., tert-butyl esters). To circumvent this, employ orthogonal protecting groups (e.g., Fmoc for amines) and perform reactions in stages. Monitor intermediates via real-time IR spectroscopy to track carbonyl chloride consumption .

Q. How do structural modifications of this compound influence its bioactivity in receptor-binding assays?

  • Methodological Answer : Replace the methyl group on the piperazine ring with bulkier substituents (e.g., isopropyl) to enhance lipophilicity and blood-brain barrier penetration. Use molecular docking simulations (e.g., AutoDock Vina) to predict binding affinity to serotonin or dopamine receptors before synthesizing analogs .

Properties

IUPAC Name

4-methylpiperazine-1-carbonyl chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClN2O.ClH/c1-8-2-4-9(5-3-8)6(7)10;/h2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WICNYNXYKZNNSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80203633
Record name 4-Methylpiperazine-1-carbonyl chloride monohydrochloride
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Molecular Weight

199.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55112-42-0
Record name 1-Piperazinecarbonyl chloride, 4-methyl-, hydrochloride (1:1)
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Record name 4-Methylpiperazine-1-carbonyl chloride monohydrochloride
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Record name 4-Methylpiperazine-1-carbonyl chloride monohydrochloride
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Record name 4-methylpiperazine-1-carbonyl chloride monohydrochloride
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Record name N-Chlorocarbonyl-N′-methylpiperazine hydrochloride
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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